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Calcifediol-d3

Cat. No.: B602758
CAS No.: 1262843-45-7
M. Wt: 403.7 g/mol
InChI Key: JWUBBDSIWDLEOM-CMMPNOGOSA-N
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Description

Contextualization of Stable Isotope-Labeled Metabolites in Systems Biology

Systems biology aims to unravel the intricate networks of interactions within a biological system. frontiersin.org A crucial aspect of this is understanding metabolic flux—the rate at which metabolites flow through a metabolic network. creative-proteomics.com Stable isotope labeling is a powerful technique that allows researchers to track the fate of molecules within these complex pathways. silantes.com By introducing a metabolite labeled with a stable, non-radioactive isotope, scientists can follow its journey through various biochemical conversions. creative-proteomics.com

This approach, often coupled with high-resolution analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic view of metabolism that is not achievable with traditional methods that only measure static metabolite concentrations. frontiersin.orgnih.gov The use of stable isotope-labeled metabolites is fundamental to metabolic flux analysis (MFA), a method used to quantify the rates of metabolic reactions. creative-proteomics.com This has broad applications in biomedical research, from understanding disease mechanisms to developing new therapeutic strategies. frontiersin.org

Rationale for Deuterium (B1214612) Labeling in Vitamin D Metabolite Research

The selection of the isotopic label is critical to the success of these studies. Deuterium (²H or D), a stable isotope of hydrogen, offers several advantages, making it particularly well-suited for labeling vitamin D metabolites like calcifediol (B1668214). medchemexpress.commedchemexpress.com One of the primary benefits of deuterium labeling is the minimal impact it has on the chemical and physical properties of the molecule. nih.gov This is because the substitution of a hydrogen atom with a deuterium atom results in only a small change in molecular weight and does not significantly alter the compound's biological activity. nih.gov

Furthermore, the natural abundance of deuterium is extremely low, which means that the background signal from unlabeled compounds is negligible. isotope.com This high signal-to-noise ratio is especially advantageous in mass spectrometry-based analyses, where it allows for highly sensitive and specific detection of the labeled metabolite. acs.org In the context of vitamin D research, where metabolites are often present in low concentrations, this sensitivity is crucial for accurate measurement. iiarjournals.orgiiarjournals.org The use of deuterium-labeled internal standards, such as Calcifediol-d3, is a well-established methodology in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of vitamin D metabolites in biological samples. researchgate.netmdpi.com

Overview of this compound as a Tracer and Reference Standard

This compound, also known as 25-hydroxyvitamin D3-d3, is the deuterated form of calcifediol, the major circulating metabolite of vitamin D3. medchemexpress.comselleckchem.com This compound serves two critical functions in biomedical research: as a tracer and as a reference standard.

As a tracer , this compound can be introduced into a biological system to study the metabolic pathways of vitamin D. medchemexpress.commetsol.com By tracking the appearance of the deuterium label in downstream metabolites, such as calcitriol (B1668218) (the active form of vitamin D), researchers can gain insights into the rates of conversion and the regulation of these pathways. researchgate.net This information is vital for understanding the role of vitamin D in various physiological processes and in the pathophysiology of diseases. frontiersin.org

As a reference standard , this compound is indispensable for the accurate quantification of endogenous calcifediol levels in biological samples like serum or plasma. mdpi.comclearsynth.com In analytical techniques such as LC-MS/MS, a known amount of this compound is added to the sample as an internal standard. nih.gov Because the deuterated standard behaves almost identically to the unlabeled analyte during sample preparation and analysis, it can be used to correct for any variations or losses, ensuring a highly accurate and precise measurement. clearsynth.comresolvemass.ca This is the preferred method for assessing vitamin D status due to its superior specificity compared to immunoassays. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C27H41D3O2N/A
Synonyms 25-hydroxy Vitamin D3-d3 medchemexpress.com
Application Tracer, Internal Standard medchemexpress.commdpi.com
Analytical Technique LC-MS/MS mdpi.com
Isotope Deuterium (²H, D) medchemexpress.com

Detailed Research Findings:

Metabolic Flux Analysis: Stable isotope labeling, including with deuterium, is a cornerstone of metabolic flux analysis, enabling the quantification of metabolic pathway rates. frontiersin.orgcreative-proteomics.com

Mass Spectrometry: Deuterium-labeled standards like this compound are crucial for accurate quantification in mass spectrometry due to the low natural abundance of deuterium and the ability to differentiate from the unlabeled analyte. acs.orgclearsynth.com

Vitamin D Analysis: LC-MS/MS methods using deuterium-labeled internal standards (e.g., Calcifediol-d6) are the preferred method for quantifying 25-hydroxyvitamin D2 and D3, offering high precision and linearity. nih.gov

Synthesis: Versatile synthetic methods have been developed to produce deuterium-labeled vitamin D metabolites, including those with deuterium atoms in the A-ring, for use as internal standards in LC-MS analysis. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O2 B602758 Calcifediol-d3 CAS No. 1262843-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-CMMPNOGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747283
Record name (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140710-94-7, 1262843-45-7
Record name (εR,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-(methylene-d2)cyclohexylidene]ethylidene-2-d]octahydro-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140710-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Deuterium Labeled Calcifediol Analogs

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The strategic placement of deuterium atoms within the calcifediol (B1668214) molecule is a key consideration in its synthesis. The primary goal is to introduce the label in a stable position that will not undergo exchange during analytical procedures. Common strategies involve the use of deuterated reagents at specific steps in the synthetic pathway.

One prevalent method involves the introduction of deuterium at the C6, C19, and C19 positions of the vitamin D scaffold. isotope.com This can be achieved through a multi-step conversion of a vitamin D analog to a 6-oxo-3,5-cyclovitamin D derivative. This intermediate is then reduced using a deuteride (B1239839) reagent, followed by a cycloreversion to yield the 6-deutero-vitamin D derivative. nih.govnih.gov

Another strategy focuses on incorporating deuterium into the side chain of the molecule. For instance, deuterium can be introduced at the C26 and C27 positions by reacting a suitable ester precursor with a deuterated Grignard reagent, such as CD3MgBr. nih.gov This method allows for the synthesis of metabolites with deuterium labels specifically in the side chain.

A convergent synthesis approach offers versatility in creating deuterium-labeled vitamin D metabolites. This strategy utilizes palladium-catalyzed coupling reactions between a deuterium-labeled A-ring precursor and a CD-ring moiety. nih.gov The deuterium atoms can be introduced into the A-ring synthon through a hydrogen/deuterium (H/D) exchange reaction at a position alpha to an alcohol group. nih.gov

Precursor Chemistry and Reaction Pathways for Calcifediol-d3 Synthesis

The synthesis of this compound often starts from readily available precursors like vitamin D2 (ergocalciferol) or specifically designed building blocks. google.comresearchgate.net A common pathway involves the chemical modification of a precursor to introduce the desired deuterium labels and functional groups.

A semi-synthetic strategy starting from vitamin D2 is a well-established and robust method for large-scale production. researchgate.net This approach may involve the formation of a key intermediate, such as a (5E, 7E)-triene ester, which can then be reacted with a deuterated Grignard reagent to introduce the deuterium label in the final stages of the synthesis. researchgate.net

For the A-ring of calcifediol, a novel asymmetric synthesis has been developed. acs.org This method introduces the necessary stereochemistry at the C5-position through an organocatalytic enantioselective desymmetrization of a prochiral cyclic anhydride. acs.org The exo-cyclic (Z)-dienol side chain is then introduced via a tandem Claisen rearrangement/sulfoxide thermolysis of an allylic alcohol. acs.org

The synthesis of deuterium-labeled enyne-type A-ring precursors provides a flexible route. nih.gov The synthesis can commence with the H/D exchange reaction of an alcohol derived from L-(-)-malic acid. nih.gov This labeled A-ring synthon can then be coupled with a suitable CD-ring fragment to construct the full carbon skeleton of the deuterated calcifediol. nih.gov

Chromatographic Purification and Analytical Characterization of Labeled Compounds

Following the synthesis, purification of the deuterium-labeled calcifediol is crucial to remove unreacted starting materials, non-deuterated analogs, and other byproducts. Chromatographic techniques are indispensable for achieving the high purity required for its use as an internal standard.

Purification Techniques:

Flash Column Chromatography: This technique, often utilizing a silica (B1680970) gel column, is a common method for the initial purification of the synthesized compound. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the purification and quantification of vitamin D compounds. heartlandassays.com It can be used to separate a mixture of compounds with high resolution, ensuring the isolation of the desired deuterated analog. heartlandassays.com Different types of mobile and stationary phase chemistries are employed to optimize the separation. heartlandassays.com Preparative HPLC can be used to isolate larger quantities of the purified compound. nih.gov

Analytical Characterization:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the detection and quantification of vitamin D metabolites, including their deuterated analogs. oup.com The technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. heartlandassays.com The use of deuterated internal standards, such as this compound, is advantageous for accurate quantification by compensating for variations during sample preparation and analysis. nih.govheartlandassays.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful analytical tool for confirming the structure of the synthesized compound and verifying the position and extent of deuterium incorporation.

Gas Chromatography-Mass Spectrometry (GC-MS): Although less common due to the thermal lability of vitamin D compounds, GC-MS with a deuterated internal standard has been used for quantitative analysis. researchgate.net

The following table summarizes the key analytical techniques used in the characterization of this compound:

Analytical TechniquePurpose
Flash Column Chromatography Initial purification of the synthesized compound. google.com
High-Performance Liquid Chromatography (HPLC) High-resolution separation and purification. heartlandassays.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Highly sensitive and selective detection and quantification. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and verification of deuterium labeling.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis, though less common. researchgate.net

Advanced Analytical Chemistry Methodologies Employing Calcifediol D3

Isotope Dilution Mass Spectrometry (IDMS) for Vitamin D Metabolite Quantification

Isotope Dilution Mass Spectrometry (IDMS), particularly when coupled with liquid chromatography (LC-MS/MS), is considered the gold standard for the quantification of vitamin D metabolites. nih.govresearchgate.netrsc.org This technique's high sensitivity and specificity enable the accurate measurement of low-concentration analytes like vitamin D in complex biological matrices. heartlandassays.comresearchgate.net The core principle of IDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte, such as Calcifediol-d3, to the sample at the beginning of the analytical process. nih.gov

Method Development and Validation Principles for LC-MS/MS

The development of a robust LC-MS/MS method for vitamin D metabolite quantification is a meticulous process involving several key stages. A primary step is the optimization of mass spectrometry parameters, which includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM) to ensure specificity and sensitivity. researchgate.netnih.gov For instance, a method might use MRM transitions of m/z 558.35 → 298.1 for derivatized 25(OH)D3 and m/z 564.35 → 298.1 for its hexadeuterated internal standard, Calcifediol-d6. koreamed.org

Validation is performed to ensure the method is reliable, reproducible, and accurate. Key validation parameters include:

Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument response over a clinically relevant range. Studies have shown excellent linearity (r² > 0.99 or r=0.999) for vitamin D metabolite assays. rsc.orgnih.govnih.gov

Precision: Assessed as both intra-assay (repeatability) and inter-assay (reproducibility) precision, this is measured by the coefficient of variation (CV). Acceptable precision is typically below 15%, with many validated methods reporting CVs under 10%. nih.govnih.govnih.gov

Accuracy: Often evaluated through recovery studies by spiking known amounts of the analyte into a sample matrix. Recoveries for vitamin D metabolites typically range from 85% to 115%. rsc.orgresearchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For 25(OH)D3, LOQs are often in the low ng/mL range, while for less abundant metabolites like 1,25(OH)₂D₃, they can be as low as 10 pg/mL. koreamed.orgnih.gov

Specificity: The ability to differentiate the analyte from other similar compounds, such as isomers and isobars, is crucial. Chromatographic separation and specific MS/MS transitions are key to achieving this. nih.gov

A typical sample preparation workflow involves protein precipitation, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the vitamin D metabolites from the bulk of the sample matrix before injection into the LC-MS/MS system. nih.govuco.esmdpi.com

Role of this compound as an Internal Standard in High-Throughput Assays

In high-throughput clinical and research settings, the ability to process hundreds or thousands of samples efficiently and accurately is paramount. This compound and other deuterated analogs (e.g., Calcifediol-d6) are critical to the success of these assays. nih.govmedchemexpress.com As an internal standard, this compound is added to every sample, calibrator, and quality control material at a known concentration before any processing steps. nih.govuco.esbham.ac.uk

The primary role of this compound is to compensate for the variability that can occur at multiple stages of the analytical process:

Extraction Efficiency: During LLE or SPE, the recovery of the analyte can vary between samples. Since the deuterated standard has virtually identical chemical and physical properties to the native analyte, it is assumed that any loss of the analyte during extraction will be mirrored by a proportional loss of the internal standard. researchgate.net

Instrumental Variation: The performance of the LC-MS/MS system, including injection volume and ionization efficiency, can fluctuate over time. nih.gov

By measuring the ratio of the response of the endogenous analyte to the response of the known amount of internal standard, a highly precise and accurate quantification can be achieved, irrespective of sample loss or instrument drift. mdpi.com This makes the assay robust and suitable for high-throughput applications where hundreds of samples can be analyzed in a single run. nih.govnih.govnih.gov

Table 1: Representative Validation Data for LC-MS/MS Assays Using Deuterated Internal Standards
ParameterAnalyteReported Value/RangeSource
Linearity (r²)25(OH)D3> 0.998 rsc.org
Inter-assay CV25(OH)D35.1% at 55 nmol/L nih.gov
Inter-assay CV25(OH)D28.6% at 23.4 nmol/L nih.gov
RecoveryFree 25(OH)D384.5% - 92.4% nih.gov
LOQ25(OH)D32 ng/mL researchgate.net
LOQ1,25(OH)₂D₃10 pg/mL nih.gov

Addressing Matrix Effects and Ion Suppression in Complex Biological Samples

Biological samples such as serum and plasma are incredibly complex, containing a vast array of proteins, lipids, salts, and other metabolites. researchgate.net When these samples are analyzed by mass spectrometry with electrospray ionization (ESI), co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as matrix effect. nih.govchromatographytoday.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification. researchgate.netchromatographytoday.com

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy to correct for matrix effects. researchgate.netuco.esnih.gov Because this compound elutes at the same time and experiences the same ionization suppression or enhancement as the endogenous calcifediol (B1668214), the ratio of the analyte to the internal standard remains constant. researchgate.net This ratiometric measurement effectively cancels out the impact of the matrix, leading to reliable quantification even in "dirty" or complex samples. chromatographytoday.com

Studies have demonstrated that even with extensive sample cleanup, matrix effects can still be significant. nih.gov The choice of eluent additives, such as formic acid or ammonium (B1175870) formate, can also influence the degree of ion suppression. nih.gov Therefore, the inclusion of a proper internal standard like this compound is not just beneficial but essential for achieving accurate results in quantitative bioanalysis. researchgate.netuco.es

Application of Differential Ion Mobility Spectrometry (DMS) in Mass Spectrometry Assays

A significant challenge in vitamin D analysis is the presence of isobaric interferences—compounds that have the same nominal mass as the analyte and can interfere with its measurement. capes.gov.br For example, certain isomers like 3-epi-25-hydroxyvitamin D3 are isobaric to 25-hydroxyvitamin D3. While chromatography can separate many of these, some may still co-elute, leading to systematic errors. capes.gov.br

Differential Ion Mobility Spectrometry (DMS), also known as High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), offers an additional dimension of separation. DMS separates ions in the gas phase based on their different mobility in high and low electric fields. capes.gov.brresearchgate.net This separation is based on the ion's size, shape, and charge state. By integrating a DMS device between the ion source and the mass spectrometer, it is possible to filter out isobaric interferences before they enter the mass analyzer. nih.govcapes.gov.brresearchgate.net

Research has shown that DMS can effectively separate vitamin D metabolites from co-extracted isobaric compounds, significantly reducing systematic errors and improving the accuracy of quantification. capes.gov.br This technique has been successfully applied to develop HPLC-DMS-MS/MS methods for the simultaneous measurement of multiple vitamin D metabolites, increasing sensitivity and allowing for the determination of very low abundance forms like 1,25(OH)₂D₃ without chemical derivatization. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Integration with Deuterated Standards

High-Performance Liquid Chromatography (HPLC) is the cornerstone of separation in modern vitamin D analysis, providing the necessary resolution to separate various metabolites and their isomers prior to detection by mass spectrometry or UV absorbance. nih.govheartlandassays.com The integration of deuterated standards like this compound into HPLC workflows ensures that the quantification is accurate and robust. heartlandassays.commdpi.com

Optimization of Chromatographic Separation for Vitamin D Analogs

The primary goal of chromatographic optimization is to achieve baseline separation of all target analytes and critical isomers in the shortest possible run time. Given the structural similarity of vitamin D analogs, this can be challenging.

Key parameters for optimization include:

Stationary Phase (Column) Selection: Reversed-phase columns, such as C8 and C18, are commonly used. nih.govbrieflands.com However, for separating the critical C3-epimers from their parent compounds (e.g., 3-epi-25-OH D3 from 25-OH D3), alternative chemistries are often superior. sigmaaldrich.com Pentafluorophenyl (PFP) stationary phases have demonstrated excellent selectivity for these separations, often achieving resolution in under 10 minutes, a significant improvement over the nearly 40 minutes required on some cyano columns. sigmaaldrich.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent like methanol, acetonitrile, or isopropanol. brieflands.comresearchgate.net The choice and ratio of solvents, as well as the use of additives like formic acid or ammonium acetate, are fine-tuned to optimize peak shape and resolution. brieflands.comgoogle.com

Elution Mode: Gradient elution, where the mobile phase composition is changed over the course of the run, is often employed to effectively separate compounds with a range of polarities and to reduce the total analysis time. researchgate.netnih.gov

The optimization process often utilizes a systematic approach, such as Design of Experiments (DoE), to efficiently determine the optimal conditions for temperature, gradient time, and mobile phase composition to achieve the best resolution. researchgate.netnih.gov

Table 2: Common HPLC Parameters for Vitamin D Analog Separation
ParameterCondition/TypePurpose/Analytes SeparatedSource
Stationary PhaseReversed-Phase C8General separation of 25-OH D2 and 25-OH D3 nih.govbrieflands.com
Stationary PhasePentafluorophenyl (PFP)Superior separation of 25-OH D3 and 3-epi-25-OH D3 nih.govsigmaaldrich.com
Mobile PhaseAcetonitrile/Methanol MixturesEffective elution of hydrophobic vitamin D compounds brieflands.com
Mobile Phase AdditiveAmmonium Acetate / Formic AcidImproves peak shape and ionization efficiency for MS google.com
Elution ModeGradient ElutionSeparates multiple metabolites in a single run researchgate.netnih.gov

Detection and Quantification Strategies Utilizing Labeled Internal Standards

The accurate quantification of calcifediol (25-hydroxyvitamin D3), the primary clinical marker for vitamin D status, is crucial for both research and diagnostics. cdc.govfood.gov.uk Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, largely due to its high specificity and sensitivity, which allow it to overcome the limitations of traditional immunoassays. nih.govviamedica.plresearchgate.net A cornerstone of high-quality LC-MS/MS assays is the use of stable isotope-labeled internal standards, with this compound being a prominent example. viamedica.plresearchgate.net

The principle behind using a labeled internal standard is isotope dilution. A known quantity of the deuterated standard, such as this compound, is added to the biological sample at the beginning of the analytical process. mdpi.com This standard is chemically identical to the endogenous analyte (calcifediol) but has a higher molecular weight due to the incorporated deuterium (B1214612) atoms. mdpi.com Consequently, it experiences the exact same effects during sample preparation—including extraction, derivatization, and chromatography—and is subject to the same matrix effects and potential ion suppression in the mass spectrometer. researchgate.net By measuring the ratio of the signal from the endogenous analyte to the signal from the co-eluting labeled internal standard, analysts can calculate a precise and accurate concentration, effectively correcting for any analyte loss or signal variability during the procedure. viamedica.plresearchgate.net

Methodologies employing this compound, often in its hexadeuterated (d6) form, are widely described in scientific literature for measuring calcifediol and other vitamin D metabolites in various biological matrices like serum, plasma, and saliva. nih.govnih.govkoreamed.org These methods typically involve an initial sample preparation step, such as protein precipitation followed by liquid-liquid or solid-phase extraction, to isolate the analytes from the complex sample matrix. viamedica.plkoreamed.org

For enhanced sensitivity, especially when dealing with low-concentration metabolites, a derivatization step is often employed. mdpi.com Reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a Cookson-type reagent, can be used to react with the vitamin D metabolites. nih.govkoreamed.org This process improves ionization efficiency in the mass spectrometer, particularly with electrospray ionization (ESI), leading to lower limits of detection. mdpi.comnih.gov Following preparation, the sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system for separation before being introduced into the tandem mass spectrometer for detection using multiple reaction monitoring (MRM). nih.govviamedica.plkoreamed.org

The robustness and reliability of these methods are demonstrated by their performance characteristics, which are consistently reported with excellent linearity, precision, and accuracy. nih.govresearchgate.netkoreamed.org

Table 1: Performance Characteristics of LC-MS/MS Methods Using Deuterated Calcifediol Internal Standards

Analytical MethodInternal Standard UsedMatrixLinearity (Range)Limit of Quantification (LOQ)Precision (CV%)Source
UPLC-MS/MS with PTAD DerivatizationHexadeuterated-25(OH)D3Serum0-120 ng/mL (R²=0.993)0.5 ng/mLWithin-run: 3.5-4.0%; Between-run: 3.3-5.5% koreamed.org
LC-MS/MS with APCI25-hydroxyvitamin D3-d6Blood1-100 ng/mLNot Specified<10% nih.gov
LC-ESI-MS/MS with PTAD Derivatization25-hydroxyvitamin D(4)SalivaNot Specified2.0 pg/mLNot Specified nih.gov
HPLC-DMS-MS/MSDeuterated Vitamin D metabolitesSerum2.5–75 ng/mL (r² > 0.99)10 pg/mL for 1,25(OH)₂D₃<7% mdpi.com

Table 2: Research Findings on Recovery and Accuracy

Study FocusInternal StandardMethod HighlightsKey FindingsSource
Quantification in Dried Blood Spots (DBS) vs. PlasmaNot specifiedLC-MS/MSRecovery of internal standard was up to 90%. Accuracy for the analyte ranged from 100.50% to 113.75% in DBS. f1000research.com
Quantification in Canine SerumDeuterated 25(OH)D3LC-MS/MSExcellent linearity (R² ≥0.996), accuracy (within ±13%), and precision (<10%). researchgate.net
Synthesis and Application of Deuterium-Labeled Standards25(OH)D₃-d₃LC-MS/MS with isotope dilutionSuccessfully applied as internal standards for quantifying metabolites in pooled human serum. mdpi.com
Multi-laboratory Analysis of FoodsDeuterium, tritium, or carbon-13 labeled standardsLC-MS/MSLaboratories used varied labeled internal standards to successfully quantify vitamin D3 and 25(OH)D3. nih.gov

Mechanistic Investigations of Calcifediol Metabolism and Bioactivity Using Isotopic Tracers

In Vitro Enzymatic Hydroxylation and Catabolism Studies

In vitro systems, utilizing isolated enzymes and cell cultures, offer a controlled environment to dissect the specific roles of various enzymes in calcifediol (B1668214) metabolism. The use of isotopic tracers in these systems is crucial for accurately measuring reaction rates and identifying metabolic products.

Cytochrome P450 Enzyme (CYP2R1, CYP27B1, CYP24A1) Kinetics and Substrate Specificity

The conversion of vitamin D into its active and inactive forms is a tightly regulated process mediated by several cytochrome P450 enzymes.

CYP2R1: This enzyme, primarily located in the liver, is responsible for the initial 25-hydroxylation of vitamin D3 (cholecalciferol) to form calcifediol. uva.esnih.govmdpi.comwikipedia.orgmdpi.com While its main substrate is cholecalciferol, studies with labeled compounds help to elucidate its binding affinity and enzymatic efficiency.

CYP27B1: Found predominantly in the kidneys, CYP27B1 catalyzes the critical 1α-hydroxylation of calcifediol to produce calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the most biologically active form of vitamin D. uva.eswikipedia.orgmdpi.com Isotopic tracers like calcifediol-d3 enable precise measurement of this conversion rate. This enzyme is also expressed in other tissues where it contributes to local calcitriol production. wikipedia.org

CYP24A1: This enzyme is key to the catabolism and inactivation of both calcifediol and calcitriol. uva.eswikipedia.orgmdpi.com It initiates a degradation pathway starting with 24-hydroxylation. wikipedia.orgnih.gov Studies using labeled substrates have been essential in defining the kinetics of this enzyme. For instance, in Caco-2 cells, a model for intestinal vitamin D catabolism, 1,25-dihydroxyvitamin D3 was shown to induce the activity of 24-hydroxylase. nih.gov

EnzymePrimary RoleKey Substrate(s)Product(s)Regulation
CYP2R1 25-hydroxylationCholecalciferol (Vitamin D3)Calcifediol (25(OH)D3)Substrate availability
CYP27B1 1α-hydroxylationCalcifediol (25(OH)D3)Calcitriol (1,25(OH)2D3)Stimulated by Parathyroid Hormone (PTH), inhibited by FGF23 and calcitriol. uva.eswikipathways.org
CYP24A1 24-hydroxylation (Catabolism)Calcifediol, CalcitriolInactive metabolites (e.g., 24,25(OH)2D3, Calcitroic acid)Induced by calcitriol, inhibited by PTH. mdpi.comwikipathways.org

Elucidation of Metabolic Intermediates and Degradation Pathways

The application of stable isotope tracers has been fundamental in identifying the various metabolites formed during the breakdown of calcifediol. nih.gov The primary catabolic pathway is initiated by CYP24A1, which hydroxylates calcifediol at the C-24 position to form 24,25-dihydroxyvitamin D3. mdpi.comwikipathways.org This can be further metabolized through a series of oxidation steps, ultimately leading to the formation of calcitroic acid, which is then excreted. wikipathways.orgwisconsin.edu The use of labeled calcifediol allows for the unambiguous identification of these intermediates via mass spectrometry, confirming the sequence of the degradation pathway.

In Vivo Metabolic Fate and Interconversion Studies in Animal Models

Animal models are indispensable for understanding the systemic metabolism of calcifediol, including its distribution and clearance in a whole-organism context.

Tracer Studies for Hydroxylation and Epimerization Pathways in Non-Human Systems

In vivo studies in animal models, such as rats, have utilized isotopically labeled calcifediol to trace its conversion to other active and inactive metabolites. frontiersin.orgnih.gov These studies allow for the quantification of hydroxylation rates at the 1α and 24 positions under various physiological conditions.

Furthermore, tracer studies have been instrumental in investigating C-3 epimerization, a process where the stereochemical configuration at the third carbon atom of vitamin D metabolites is altered. It has been shown that 25-hydroxyvitamin D3 can be metabolized to its C-3 epimer, 3-epi-25-hydroxyvitamin D3. nih.gov This epimer can then undergo further hydroxylation at the 1α or 24 positions. nih.gov The biological activity of these epimers is generally lower than their non-epimerized counterparts. nih.gov

Tissue-Specific Distribution and Clearance Dynamics of Calcifediol in Animal Models

Tracer studies have provided detailed insights into how calcifediol is distributed throughout the body and how long it remains in circulation. Following administration, calcifediol is found in various tissues, with significant amounts stored in adipose tissue and muscle. nih.govclinref.com However, compared to its precursor, cholecalciferol, calcifediol is more hydrophilic and less prone to sequestration in fat tissue. nih.govresearchgate.net

Pharmacokinetic analyses in animal models have helped determine the half-life of calcifediol. nih.gov For example, a study in pigs showed a delayed time to maximum concentration (tmax) for an extended-release formulation of calcifediol compared to an immediate-release formulation. fda.gov The distribution of calcifediol has been reported in various tissues, including muscle, kidney, and liver. fda.gov

Analysis of Vitamin D Binding Protein (DBP) Interactions and Transport Mechanisms

The majority of calcifediol in the bloodstream is bound to the Vitamin D Binding Protein (DBP), which plays a crucial role in its transport and stability. nih.govmdpi.commdpi.com

Isotopically labeled calcifediol is an invaluable tool for studying the binding affinity and kinetics of the calcifediol-DBP interaction. These studies have confirmed a high-affinity binding, which contributes to the relatively long circulatory half-life of calcifediol. vitamind-journal.it Calcifediol exhibits a greater affinity for DBP compared to cholecalciferol. mdpi.comoup.com

The transport of DBP-bound calcifediol into target cells, particularly in the kidney, is facilitated by the megalin-cubilin receptor complex through endocytosis. nih.govencyclopedia.pub This mechanism ensures the efficient delivery of calcifediol to the CYP27B1 enzyme for its conversion to calcitriol. nih.gov The higher affinity of calcifediol for DBP may lead to more efficient internalization by cells expressing this receptor system. oup.com

Molecular and Cellular Mechanisms of Calcifediol Action in Research Models

Vitamin D Receptor (VDR) Binding and Activation Studies

Affinity and Specificity of Ligand-Receptor Interactions in Cellular Systems

Calcifediol-d3, also known as 25-hydroxyvitamin D3 (25(OH)D3), is a key metabolite in the vitamin D endocrine system. While calcitriol (B1668218) (1α,25-dihydroxyvitamin D3) is recognized as the most biologically active form of vitamin D with a high affinity for the vitamin D receptor (VDR), recent research has established that this compound also functions as a VDR ligand, albeit with a lower affinity. mdpi.comnih.gov This interaction is crucial for its biological activities.

The affinity of this compound for the VDR is estimated to be 50 to 1000 times lower than that of calcitriol. nih.govvitamind-journal.itmdpi.com The structural basis for this difference lies in the absence of a 1-hydroxyl group in this compound. The high-affinity binding of calcitriol to the VDR's ligand-binding domain is stabilized by interactions between the three hydroxyl groups of calcitriol and specific polar amino acid residues within the receptor. nih.gov Despite its lower affinity, the significantly higher serum concentrations of this compound (approximately 1000-fold higher than calcitriol) may compensate for its reduced binding capacity, allowing for effective VDR engagement. mdpi.com

Studies have demonstrated that this compound can act as an agonistic VDR ligand, initiating gene-regulatory and antiproliferative effects. nih.govcabidigitallibrary.org This indicates that despite its lower affinity, the binding of this compound to the VDR is specific and capable of inducing a conformational change in the receptor, which is a prerequisite for its downstream genomic actions. mdpi.com

Table 1: Comparative Affinity of Vitamin D Metabolites for the Vitamin D Receptor (VDR)

Compound Relative Affinity for VDR Key Structural Feature Reference
Calcitriol (1α,25(OH)2D3) High (KD ≈ 0.1 nM) Presence of 1α-hydroxyl group nih.gov
This compound (25(OH)D3) Low (50-1000 times lower than calcitriol) Absence of 1α-hydroxyl group nih.govvitamind-journal.itmdpi.com

Genomic Regulation: Gene Expression Modulation in Cell Lines and Animal Tissues

The binding of this compound to the VDR initiates a cascade of genomic events that modulate the expression of numerous target genes. unifi.itnih.gov Upon binding, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). nih.govmdpi.com This VDR-RXR complex then binds to specific DNA sequences known as vitamin D-responsive elements (VDREs) located in the promoter regions of target genes, thereby activating or suppressing their transcription. nih.govnih.govnih.gov

In various cell lines, this compound has been shown to regulate the expression of genes involved in bone metabolism, cell proliferation, and immune function. vitamind-journal.itnih.gov For instance, in preosteoblastic cells, this compound can promote the expression of genes associated with bone remodeling, such as alkaline phosphatase and type I collagen. nih.gov Research in cancer cell lines, including those from colorectal, breast, and prostate cancers, has demonstrated the antiproliferative effects of this compound through the modulation of gene expression. researchgate.net

Animal model studies further corroborate these findings. In mice, vitamin D status, and by extension the availability of this compound, has been shown to influence the expression of genes in lung CD4+ Th2 cells, which are critical in allergic inflammation. elifesciences.org Specifically, this compound can modulate the expression of genes such as Ikzf3, Ormdl3, and Gsdma. elifesciences.org Furthermore, studies in cardiac myocytes from mice have shown that vitamin D metabolites can alter the expression of genes like atrial natriuretic peptide (ANP), myotrophin, and c-myc, highlighting a role in maintaining heart cell structure and function. nih.gov

Table 2: Examples of Genes Regulated by this compound in Research Models

Gene Cell/Tissue Type Effect of this compound Biological Process Reference
Alkaline Phosphatase (ALP) Preosteoblastic cells Upregulation Bone remodeling nih.gov
Type I Collagen Preosteoblastic cells Upregulation Bone remodeling nih.gov
Ikzf3, Ormdl3, Gsdma Mouse lung CD4+ Th2 cells Upregulation Immune regulation elifesciences.org
Atrial Natriuretic Peptide (ANP) Murine cardiac myocytes Downregulation Cardiac function nih.gov
Myotrophin Murine cardiac myocytes Upregulation Cardiac structure nih.gov
c-myc Murine cardiac myocytes Downregulation Cell proliferation nih.gov

Non-Genomic Signaling Pathways Elicited by this compound

In addition to its genomic actions, this compound can elicit rapid, non-genomic responses that are independent of gene transcription and protein synthesis. mdpi.comresearchgate.net These effects occur within seconds to minutes and are mediated through interactions with membrane-associated receptors. unifi.it

Rapid Intracellular Calcium Mobilization Studies in Vitro

A hallmark of the non-genomic action of vitamin D metabolites is the rapid mobilization of intracellular calcium ([Ca2+]i). nih.gov Studies using human adipose-derived mesenchymal stem cells (hADMSCs) have demonstrated that this compound can induce a rapid and sustained increase in intracellular calcium levels. nih.govnih.gov In one study, exposure of hADMSCs to 10⁻⁵ M this compound resulted in a 356% increase in intracellular Ca2+ concentration within 48 seconds. nih.gov This rapid influx is thought to involve an initial release of calcium from intracellular stores, followed by an influx from the extracellular environment. nih.gov Similar rapid increases in intracellular calcium have been observed in other cell types in response to vitamin D metabolites. cabidigitallibrary.org

Modulation of Protein Kinase Cascades and Second Messenger Systems

The non-genomic signaling of this compound involves the activation of various protein kinase cascades and the generation of second messengers. vitamind-journal.itcabidigitallibrary.org Upon binding to membrane receptors, this compound can trigger the activation of signaling molecules such as phospholipase C (PLC) and phospholipase A2 (PLA2). cabidigitallibrary.orgnih.gov The activation of PLC leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. researchgate.net

Furthermore, this compound can influence other second messenger systems, including cyclic AMP (cAMP). cabidigitallibrary.org The activation of these pathways leads to the downstream activation of several protein kinases, such as mitogen-activated protein kinases (MAPK) and calcium/calmodulin-dependent protein kinase II gamma (CaMKIIG). nih.govnih.gov These kinase cascades are crucial for transmitting signals from the cell surface to intracellular targets, ultimately influencing cellular processes. brainly.com

Interaction with Membrane-Associated Receptors (mVDR, Pdia3)

The rapid, non-genomic effects of this compound are mediated by its interaction with specific membrane-associated receptors. mdpi.comresearchgate.net Two of the best-characterized candidates for mediating these responses are a membrane-associated form of the VDR (mVDR) and the protein disulfide isomerase family A member 3 (Pdia3), also known as 1,25(OH)2D3-membrane-associated rapid response steroid-binding protein (1,25D3-MARRS). mdpi.comnih.govresearchgate.net

The mVDR is often found in caveolae, which are specialized lipid raft domains of the plasma membrane, where it can be complexed with proteins like caveolin 1 (CAV1). nih.govmdpi.com This complex can then interact with and activate various signaling pathways. nih.gov

Pdia3 has also been identified as a key player in the rapid non-genomic actions of vitamin D metabolites. mdpi.comencyclopedia.pub The binding of these metabolites to Pdia3 can trigger the activation of downstream signaling molecules, including PLC and PKC. mdpi.com While much of the research on these membrane receptors has focused on calcitriol, evidence suggests that this compound also utilizes these pathways to exert its rapid cellular effects. mdpi.comresearchgate.netencyclopedia.pub

Cellular Biology Research: Effects on Cellular Differentiation and Proliferation in Vitro

This compound is the deuterated form of calcifediol (B1668214), the primary circulating metabolite of vitamin D3. medchemexpress.commedchemexpress.comselleckchem.com In cellular and molecular biology research, the biological activities of calcifediol and its hormonally active metabolite, calcitriol, are studied to understand their effects on fundamental cellular processes. Various cell types, including immune and epithelial cells, can convert calcifediol into calcitriol, which then acts as a potent regulator of gene expression by binding to the vitamin D receptor (VDR). mdpi.comnih.gov In vitro studies using a range of research models have demonstrated significant effects on cellular proliferation and differentiation.

Effects on Cellular Proliferation

Research has consistently shown that vitamin D metabolites can exert potent anti-proliferative effects across a diverse array of cell types, particularly in cancer cell lines. This action is primarily mediated by calcitriol, which can be synthesized locally from calcifediol by cells possessing the enzyme CYP27B1. mdpi.com

In oncology research, calcitriol demonstrates significant anti-tumor activity by inhibiting the proliferation of malignant cells. frontiersin.orgnih.gov Studies have documented this effect in cell lines from various cancers, including breast, colon, pancreatic, and prostate cancers, as well as in leukemia, myeloma, and melanoma. frontiersin.org For instance, one study noted that while pharmacological concentrations of calcitriol (10 nM) were needed to inhibit the growth of human prostatic stromal cells, high physiological concentrations of calcifediol (250 nM) could achieve the same effect, suggesting a direct role for calcifediol in growth inhibition. frontiersin.org The anti-proliferative action of calcitriol also extends to endothelial cells, particularly those in the tumor microenvironment, thereby contributing to an anti-angiogenic effect. nih.govaacrjournals.org

The immune system is also a key target of these anti-proliferative effects. In vitro studies have shown that high levels of vitamin D can directly suppress T cell proliferation and arrest the cell cycle. mdpi.com The vitamin D receptor (VDR) is recognized as a negative co-regulator that helps control the rate of proliferation of naive CD8+ T cells. ulisboa.pt

In the context of epithelial cells, vitamin D signaling is a crucial regulator of growth. Research on oral keratinocytes has shown that knocking down the VDR leads to a significant increase in cell proliferation, highlighting the anti-proliferative nature of the calcitriol-VDR pathway in these cells. nih.gov

**Table 1: Research Findings on the Effects of Calcifediol/Calcitriol on Cellular Proliferation *in Vitro***

Cell Type Compound Key Research Finding Citation(s)
Prostate Cancer Cells Calcifediol Significantly inhibited the growth of human prostatic stromal cells at a high physiological concentration (250 nM). frontiersin.org
Melanoma Cells Calcitriol Inhibited proliferation of human melanoma cell lines. frontiersin.org
Pancreatic Cancer Cells (S2-013) Calcitriol Inhibited cell growth by 50% at a concentration of 0.78 µM in a 48-hour assay. beilstein-journals.org
Lung Carcinoma Cells (A549) Calcitriol Reduced cell growth to 45% after 72 hours of incubation with a 3.2 µM concentration. beilstein-journals.org
T Cells Vitamin D (in vitro) High levels directly suppress T cell proliferation and progression through the cell cycle. mdpi.com
Endothelial Cells Calcitriol Inhibits the proliferation of endothelial cells, particularly those derived from tumors. frontiersin.orgnih.govaacrjournals.org
Oral Keratinocytes Calcitriol VDR knockdown significantly enhanced proliferation, demonstrating an anti-proliferative effect of calcitriol signaling. nih.gov

Effects on Cellular Differentiation

Beyond regulating proliferation, calcifediol and its metabolites are potent inducers of cellular differentiation in numerous research models. This process is fundamental for tissue homeostasis and is often dysregulated in disease states.

The pro-differentiating effects of calcitriol are well-documented in cancer biology. It is recognized as a potent regulator of cell differentiation in various malignancies. frontiersin.orgnih.gov An early study demonstrated that calcitriol could induce the differentiation of rat myc leukemia cells. aacrjournals.org This ability to steer cancer cells towards a more mature, less aggressive phenotype is a cornerstone of its anti-neoplastic activity. nih.gov

In immunology, calcitriol plays a sophisticated role in guiding the differentiation of immune cells to shape the nature of an immune response. It encourages dendritic cells (DCs) to adopt a "tolerogenic" phenotype, characterized by low expression of molecules involved in antigen presentation. mdpi.com This, in turn, influences T cell differentiation, promoting a shift away from pro-inflammatory Th1 and Th17 cells towards an anti-inflammatory Th2 phenotype and inducing the development of regulatory T cells (Tregs). mdpi.comulisboa.pt Furthermore, calcitriol has been shown to promote the expression of the chemokine receptor CXCR5, a key step in the differentiation of follicular helper T cells which are essential for B cell help. oup.com For B cells themselves, vitamin D signaling inhibits their differentiation into antibody-producing plasma cells. mdpi.com

In epithelial tissues, vitamin D signaling is a crucial factor for normal differentiation. nih.gov Studies using oral keratinocytes have shown that disrupting the VDR pathway impairs differentiation that would normally be induced by calcium or calcitriol. nih.gov This underscores the essential role of this signaling pathway in maintaining a mature and functional epithelial barrier.

**Table 2: Research Findings on the Effects of Calcifediol/Calcitriol on Cellular Differentiation *in Vitro***

Cell Type Compound Key Research Finding Citation(s)
Leukemia Cells (Rat myc) Calcitriol Induced differentiation of leukemia cells. aacrjournals.org
Dendritic Cells (DCs) Calcitriol Promotes a tolerogenic phenotype by increasing inhibitory molecules and decreasing molecules involved in antigen presentation. mdpi.com
T Helper Cells Calcitriol Promotes a shift from a Th1/Th17 to a Th2 phenotype and induces regulatory T cells (Tregs). mdpi.comulisboa.pt
Follicular Helper T Cells Calcitriol Markedly induces CXCR5 expression in Tfh-like cells generated in vitro. oup.com
B Cells Vitamin D (in vitro) Inhibits B cell activation and differentiation into plasma cells. mdpi.com
Oral Keratinocytes Calcitriol VDR knockdown disrupted calcium- and calcitriol-induced differentiation, confirming its pro-differentiation role. nih.gov

Applications of Calcifediol D3 in Advanced Biological Research

Metabolic Flux Analysis and Turnover Rate Determination

Metabolic flux analysis is the study of the rates of metabolic reactions in a biological system. In the context of vitamin D, it is crucial to understand the rate at which active and inactive metabolites are produced and cleared. Calcifediol-d3 is an ideal tool for these investigations. medchemexpress.commedchemexpress.com By introducing a known quantity of this compound into a system, researchers can track its movement and transformation over time.

One of the key parameters determined using this method is the metabolic turnover rate, or half-life, of calcifediol (B1668214). The plasma half-life of 25-hydroxyvitamin D (25(OH)D) is a dynamic marker of vitamin D metabolism and expenditure. researchgate.net In a typical study, a tracer dose of labeled calcifediol is administered, and blood samples are collected at various time points. Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the concentrations of both the labeled tracer and the endogenous (unlabeled) metabolite are measured. researchgate.net The rate of decline of the labeled tracer provides a direct measurement of its turnover.

Research has utilized this approach to define the vitamin D catabolism ratio (e.g., 24,25(OH)₂D:25(OH)D), which provides insight into the activity of the enzymes responsible for vitamin D breakdown. nih.gov Studies have shown that following supplementation, this ratio can change, reflecting shifts in metabolic pathway activity. nih.gov

ParameterBaselinePost-Supplementation (8 weeks)Significance (p-value)
25(OH)D₃ (ng/mL) 16.750.6< 0.0001
24,25(OH)₂D₃ (ng/mL) 1.36.20.0001
Vitamin D Catabolism Ratio 0.070.12< 0.00001
Vitamin D Activation Ratio 3.31.60.01
Data adapted from a pilot trial supplementing subjects with 25(OH)D₃, illustrating the dynamic changes in metabolite ratios that can be tracked. nih.gov

Comparative Bioavailability and Biotransformation Studies in Animal Models

This compound is instrumental in studies comparing the bioavailability and biotransformation of different forms of vitamin D, such as cholecalciferol (vitamin D3) versus calcifediol itself. Bioavailability refers to the proportion of an administered substance that enters the circulation and is able to have an active effect. Because this compound can be distinguished from endogenous vitamin D, it allows for precise measurement of its absorption and subsequent conversion into other metabolites without interference from the subject's existing vitamin D stores.

Numerous studies have concluded that oral calcifediol is more potent and acts faster than cholecalciferol in raising serum 25(OH)D levels. nih.govmdpi.comresearchgate.net This increased potency is often quantified in comparative studies. Analysis of multiple randomized controlled trials has shown that calcifediol is approximately 3.2 times more potent than cholecalciferol. researchgate.net

Biotransformation studies in animal models use this compound to map the metabolic fate of the compound. After administration, the appearance of labeled downstream metabolites, such as 1,25-dihydroxyvitamin D3-d3 (calcitriol-d3) and 24,25-dihydroxyvitamin D3-d3, is monitored. This provides direct evidence of the activity of key metabolic enzymes like 1α-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24A1). mdpi.commdpi.com This approach is critical for understanding how different physiological or disease states can alter the efficiency of vitamin D activation and catabolism.

Study ComparisonKey Finding on Relative PotencyReference
Shieh et al. (2017)Calcifediol more reliably increases circulating 25(OH)D to target levels by week 4 compared to cholecalciferol. mdpi.com
Bischoff-Ferrari et al. (2012)At 4 months, 35% of subjects on calcifediol reached sufficiency (>30 ng/mL) versus 8.2% on cholecalciferol. mdpi.com
Navarro-Valverde et al. (2016)Calcifediol was 3 to 6 times more potent than cholecalciferol in raising serum 25(OH)D levels. nih.gov
Overall AnalysisOn average, calcifediol is 3.2-fold more potent than cholecalciferol based on nine RCTs. researchgate.net
This table summarizes findings from comparative studies on the efficacy of calcifediol versus cholecalciferol.

Development of Reference Materials for Vitamin D Metabolite Profiling

Accurate measurement of vitamin D metabolites is essential for both clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high specificity and sensitivity. researchgate.netnih.gov The accuracy of LC-MS/MS methods relies heavily on the use of stable isotope-labeled internal standards. nih.govnih.gov

This compound and other isotopically labeled vitamin D metabolites (including deuterium (B1214612) and carbon-13 versions) are critical for this application. nih.goviiarjournals.org They are used as internal standards in a technique called isotope dilution mass spectrometry. A known amount of the labeled standard (e.g., this compound) is added to a patient or research sample before processing. nih.gov This standard experiences the same potential losses during sample extraction and variations during ionization as the natural, unlabeled analyte (endogenous calcifediol). Because the mass spectrometer can differentiate between the heavy (labeled) standard and the light (endogenous) analyte, the ratio of their signals allows for a highly accurate calculation of the endogenous metabolite's concentration, effectively canceling out any analytical variability. nih.gov The availability of pure, certified labeled reference materials is therefore a prerequisite for accurate and reliable vitamin D metabolite profiling. oup.com

Labeled CompoundEndogenous Analyte MeasuredAnalytical Application
This compound / d6 Calcifediol (25-hydroxyvitamin D3)Internal standard for accurate quantification in serum/plasma. nih.gov
1,25-dihydroxyvitamin D3-d3 1,25-dihydroxyvitamin D3 (Calcitriol)Internal standard for the active hormone. nih.gov
24,25-dihydroxyvitamin D3-d3 24,25-dihydroxyvitamin D3Internal standard for the primary catabolite. nih.gov
3-epi-Calcifediol-13C5 3-epi-25-hydroxyvitamin D3Internal standard for quantifying the C3-epimer. medchemexpress.com
Table illustrating the use of various isotopically labeled vitamin D compounds as internal standards for quantitative analysis via LC-MS/MS.

Tracing Endogenous Vitamin D Metabolism Pathways

Beyond quantifying known metabolites, this compound is a vital tool for discovering and elucidating the intricacies of vitamin D metabolic pathways. By administering the labeled precursor, researchers can "follow the label" as it is processed by enzymes and incorporated into a series of downstream products. This allows for the unambiguous mapping of metabolic sequences and the identification of novel or previously uncharacterized metabolites. pnas.org

For instance, after administering this compound, the sequential appearance of labeled 24,25(OH)₂D₃ and labeled 1,25(OH)₂D₃ provides direct confirmation of the respective actions of the CYP24A1 and CYP27B1 enzymes. mdpi.commdpi.com This technique is powerful enough to be used in mass spectrometry imaging (MSI), where, for example, d6-25-(OH)-D₃ has been used to visualize the spatial distribution of vitamin D metabolites within specific tissues, such as the kidney, providing insight into local metabolic activity (intracrinology). acs.org

This tracing ability is fundamental to discovery research. It can reveal alternative metabolic pathways, such as the one mediated by the enzyme CYP11A1, which was shown to produce novel hydroxylated forms of vitamin D. pnas.org Such studies expand our fundamental understanding of the vitamin D endocrine system and its regulation.

Emerging Research Frontiers and Methodological Advancements for Calcifediol D3

Integration with Advanced Omics Technologies (Metabolomics, Proteomics)

The advent of "omics" technologies, such as metabolomics and proteomics, has revolutionized biomedical research, offering a holistic view of molecular processes within biological systems. imc.ac.atbioplatforms.com The integration of Calcifediol-d3 into these platforms is providing unprecedented insights into the vitamin D metabolome and its downstream effects. nih.gov

Metabolomics:

Metabolomics, the large-scale study of small molecules or metabolites, has been significantly enhanced by the use of this compound. isaaa.org By introducing a known quantity of this deuterated tracer, researchers can accurately track the metabolic fate of Calcifediol (B1668214), identifying and quantifying its various downstream metabolites. This approach has been instrumental in elucidating the complex network of vitamin D metabolism, including the identification of previously unknown or low-abundance metabolites. nih.gov For instance, studies have utilized this compound to trace the conversion to the active hormone, Calcitriol (B1668218) (1,25-dihydroxyvitamin D3), and its catabolism, providing a more dynamic picture of vitamin D homeostasis than static measurements alone. chemrxiv.org

Recent research has also focused on the metabolic response to vitamin D supplementation, where this compound can help differentiate between endogenous and exogenous sources of the vitamin, offering a clearer understanding of individual metabolic variations. mdpi.com This is particularly relevant in studying conditions like obesity and malabsorption syndromes, where vitamin D metabolism can be altered. mdpi.comnih.gov

Proteomics:

Proteomics, the study of the entire set of proteins expressed by a genome, is another area where this compound is making significant contributions. isaaa.org The vitamin D receptor (VDR) is a key protein that mediates most of the genomic actions of the active form of vitamin D. mdpi.comnih.gov While Calcitriol is the primary ligand for VDR, recent evidence suggests that Calcifediol can also bind to the VDR, albeit with lower affinity, and regulate gene expression. mdpi.comunifi.it

By using labeled analogs like this compound in conjunction with proteomic techniques, researchers can identify proteins that interact with the vitamin D metabolic pathway. This includes not only the VDR but also the vitamin D-binding protein (DBP), which is the primary carrier of vitamin D metabolites in the circulation, and various enzymes involved in its metabolism, such as cytochrome P450 enzymes. nih.govmdpi.comwikipedia.org Understanding these protein interactions is crucial for deciphering the full spectrum of vitamin D's biological effects.

Interactive Data Table: Key Omics-Based Findings Utilizing this compound

Omics TechnologyKey Research FindingImplicationReference
MetabolomicsAccurate quantification of multiple vitamin D metabolites simultaneously, including phase I and phase II metabolites.Provides a more comprehensive assessment of vitamin D status and metabolism beyond just 25(OH)D3 levels. researchgate.net researchgate.net
MetabolomicsDemonstrated inter-individual variability in genomic and metabolomic responses to vitamin D supplementation.Highlights the need for personalized approaches to vitamin D supplementation. mdpi.com mdpi.com
ProteomicsIdentification of proteins interacting with the vitamin D receptor (VDR) and vitamin D-binding protein (DBP).Elucidates the molecular mechanisms of vitamin D action and transport. mdpi.commdpi.com mdpi.commdpi.com
MetabolomicsElucidation of alternative metabolic pathways for vitamin D, such as the C3-epimerization pathway.Reveals a more complex vitamin D metabolome than previously understood. nih.govtandfonline.com nih.govtandfonline.com

Development of Novel Labeled Analogs for Specific Research Questions

The success of this compound has spurred the development of other novel labeled analogs to address more specific research questions. While deuterium (B1214612) labeling is common, the use of other stable isotopes like carbon-13 (¹³C) is also being explored. vulcanchem.com These new analogs often feature modifications to the A-ring or the side chain of the vitamin D molecule, allowing for the investigation of specific aspects of its function. symeres.com

For example, analogs with labels at different positions can help to dissect the various metabolic pathways, such as the hydroxylation steps that lead to the activation and inactivation of the vitamin. nih.gov Some novel analogs are designed to have altered binding affinities for the VDR or DBP, which can be used to probe the structure-function relationships of these proteins. researchgate.net The synthesis of these specialized analogs is a complex process, often involving multi-step chemical reactions and photochemical transformations. symeres.com

High-Resolution Structural Biology Studies of Vitamin D Metabolite Interactions

Understanding the three-dimensional structure of vitamin D metabolites in complex with their binding partners is fundamental to comprehending their biological activity. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are being employed to visualize these interactions at an atomic level.

A significant breakthrough in this area was the determination of the crystal structure of human DBP in complex with a vitamin D3 metabolite, which revealed the specific binding pocket for the vitamin. rcsb.org Such studies provide a structural basis for the different binding affinities of various vitamin D metabolites, including Calcifediol, for DBP and the VDR. mdpi.comrcsb.org This knowledge is invaluable for the rational design of new vitamin D analogs with improved therapeutic properties, such as enhanced VDR activation or reduced calcemic side effects. frontiersin.org

Standardization and Quality Assurance in Deuterated Tracer Applications

The increasing use of this compound and other deuterated tracers in clinical and research settings has underscored the critical need for standardization and rigorous quality assurance. iiarjournals.org The accuracy and comparability of results between different laboratories depend on the availability of certified reference materials and standardized protocols. nih.govdoi.org

Organizations such as the National Institute of Standards and Technology (NIST) and the Vitamin D Standardization Program (VDSP) have been instrumental in developing these standards. iiarjournals.orgcdc.gov The availability of Standard Reference Materials (SRMs) from NIST, which include certified concentrations of Calcifediol and other metabolites, allows laboratories to validate their analytical methods and ensure the accuracy of their measurements. iiarjournals.org

Quality control protocols for the production of this compound itself are also crucial, with techniques like nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being used to confirm the isotopic purity and enrichment of the labeled compound. vulcanchem.com Participation in external quality assessment schemes, such as the Vitamin D External Quality Assessment Scheme (DEQAS), further helps to ensure the reliability of measurements across different laboratories. doi.org

Interactive Data Table: Standardization and Quality Assurance Initiatives

Initiative/ProgramPurposeKey ContributionReference
National Institute of Standards and Technology (NIST)To develop and provide certified reference materials for vitamin D metabolites.Availability of Standard Reference Materials (SRMs) like SRM 972a, which allows for method validation and reduces inter-laboratory imprecision. iiarjournals.org iiarjournals.org
Vitamin D Standardization Program (VDSP)To standardize laboratory measurements of serum 25-hydroxyvitamin D.Establishes robust procedures for vitamin D quantification, enabling better comparison of data from different studies and clinical trials. iiarjournals.orgcdc.gov iiarjournals.orgcdc.gov
Vitamin D External Quality Assessment Scheme (DEQAS)An external proficiency testing program for laboratories measuring vitamin D metabolites.Helps laboratories to monitor and improve the accuracy and precision of their assays. doi.org doi.org

Q & A

Q. Advanced Research Focus

  • Competitive Binding Assays: Co-incubate this compound with radiolabeled Vitamin D metabolites (e.g., 3H^3H-Calcitriol) in VDR-expressing cell lines (e.g., HEK293). Measure displacement efficiency to assess binding affinity .
  • Structural Analysis: Use X-ray crystallography or molecular docking simulations to compare binding orientations of deuterated vs. non-deuterated Calcifediol. Note that deuteration may alter hydrophobic interactions due to isotopic mass differences .
  • Control Experiments: Include non-deuterated Calcifediol and solvent controls to isolate isotopic effects .

How do researchers reconcile contradictory data on this compound’s metabolic stability in preclinical models?

Advanced Research Focus
Contradictions may arise from variations in:

  • Model Systems: Compare results across in vitro (e.g., hepatocyte assays) and in vivo (rodent pharmacokinetics) studies. For example, deuterated compounds may show prolonged half-life in vivo due to reduced metabolic cleavage .
  • Analytical Sensitivity: Use ultra-sensitive LC-MS/MS for low-abundance metabolites, ensuring detection limits align with study objectives .
  • Statistical Meta-Analysis: Pool data from multiple studies and apply mixed-effects models to identify confounding variables (e.g., diet, species-specific cytochrome P450 activity) .

What methodologies are recommended for tracing this compound in vitamin D metabolic pathways?

Q. Basic Research Focus

  • Isotopic Tracer Studies: Administer 2H^{2}H-labeled this compound to model organisms and quantify deuterium enrichment in downstream metabolites (e.g., Calcitriol) via MS .
  • Tissue-Specific Profiling: Use microsampling techniques (e.g., laser-capture microdissection) to assess localized metabolism in liver or kidney tissues .
  • Kinetic Modeling: Apply compartmental models to estimate metabolic flux rates, incorporating deuterium’s kinetic isotope effects .

How should researchers design studies to investigate this compound’s potential off-target effects in cellular systems?

Q. Advanced Research Focus

  • Transcriptomic Profiling: Conduct RNA-seq on cells treated with this compound vs. controls. Use pathway enrichment analysis (e.g., KEGG, GO) to identify non-VDR pathways (e.g., lipid metabolism) .
  • CRISPR Screening: Perform genome-wide knockout screens to identify genes modulating this compound’s effects, prioritizing hits with high phenotypic scores .
  • Dose-Response Curves: Test a broad concentration range (nM to µM) to distinguish VDR-specific effects from cytotoxicity .

What are the best practices for synthesizing and characterizing novel deuterated analogs of Calcifediol?

Q. Advanced Research Focus

  • Deuterium Incorporation: Use catalytic deuteration (e.g., D2D_2 gas with palladium catalysts) or chemical exchange reactions targeting specific hydroxyl or methyl groups .
  • Purity Validation: Combine HPLC, MS, and NMR to confirm structural integrity and isotopic distribution .
  • Stability Testing: Accelerate degradation studies under varying pH/temperature conditions to assess deuterium retention .

How can researchers address gaps in literature regarding this compound’s interactions with non-classical vitamin D pathways?

Q. Advanced Research Focus

  • High-Throughput Screening: Test this compound against libraries of nuclear receptors (e.g., LXR, FXR) using reporter assays .
  • Cross-Disciplinary Collaboration: Partner with structural biologists to resolve 3D binding conformations and computational chemists for in silico simulations .
  • Longitudinal Studies: Track chronic exposure effects in animal models to identify cumulative impacts on calcium homeostasis or immune function .

What ethical and methodological considerations apply when using this compound in human-derived cell lines or tissues?

Q. Basic Research Focus

  • Ethical Approval: Ensure compliance with institutional review boards (IRBs) for studies involving primary human cells .
  • Donor Variability: Account for genetic diversity by using cells from multiple donors and stratifying data by demographic factors (e.g., age, vitamin D status) .
  • Data Transparency: Publish raw spectral data and experimental protocols in open-access repositories to facilitate replication .

How do isotopic effects of deuterium in this compound influence its pharmacokinetic parameters compared to non-deuterated forms?

Q. Advanced Research Focus

  • Pharmacokinetic (PK) Modeling: Compare AUC, CmaxC_{\text{max}}, and t1/2t_{1/2} between deuterated and non-deuterated forms in preclinical models. Note that deuteration may reduce metabolic clearance via the "deuterium switch" effect .
  • Enzyme Kinetics: Measure KmK_m and VmaxV_{\text{max}} for CYP24A1-mediated hydroxylation to quantify isotopic impacts on enzyme efficiency .

What strategies optimize the reproducibility of this compound experiments across laboratories?

Q. Basic Research Focus

  • Standardized Protocols: Adopt consensus guidelines for sample preparation, storage (−80°C under argon), and analytical conditions (e.g., LC-MS gradients) .
  • Inter-Laboratory Validation: Participate in round-robin trials to harmonize measurements of key parameters (e.g., binding affinity, isotopic purity) .
  • Negative Controls: Include solvent-only and non-deuterated compound controls in all assays to baseline instrumental noise .

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